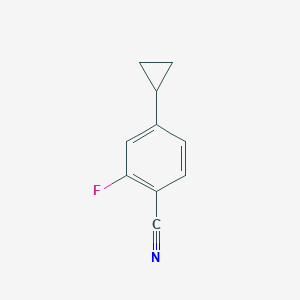

4-Cyclopropyl-2-fluorobenzonitrile

Description

Contemporary Significance of Fluorinated Aromatic Systems in Chemical Research

The incorporation of fluorine into aromatic systems is a widely employed strategy in medicinal chemistry and materials science. audreyli.comresearchgate.net Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity. researchgate.netacelybio.com For instance, the introduction of fluorine can block metabolic pathways, enhancing the bioavailability of a drug. audreyli.com In the realm of organic synthesis, fluorinated aromatics serve as key intermediates for the preparation of a wide array of functionalized compounds. bldpharm.commdpi.com The development of efficient methods for introducing fluorine into aromatic rings, such as nucleophilic aromatic substitution and transition-metal-catalyzed fluorination, remains an active area of research. bldpharm.commdpi.com

The Cyclopropyl (B3062369) Group as a Key Structural Motif in Synthetic Chemistry

The cyclopropyl group, a three-membered carbon ring, is more than just a simple cycloalkane. Its strained ring structure, with bond angles of 60°, imparts unique electronic properties, including a degree of π-character. google.comsigmaaldrich.com This makes the cyclopropyl group a valuable component in drug design, where it can act as a conformationally rigid scaffold and participate in favorable interactions with biological targets. chemsrc.com In synthetic chemistry, the high ring strain allows for ring-opening reactions, providing access to a variety of linear carbon chains. google.com The cyclopropyl group is found in numerous natural products and pharmaceuticals, highlighting its importance in biologically active molecules. reagentia.eu The development of methods for the introduction of cyclopropyl groups, such as the Suzuki-Miyaura cross-coupling reaction, has expanded their utility in organic synthesis. nih.gov

Strategic Importance of Nitrile Functionalities in Organic Synthesis and Functionalization

The nitrile or cyano group (-C≡N) is a versatile functional group in organic synthesis. nih.govgoogle.com Its linear geometry and strong electron-withdrawing nature influence the reactivity of adjacent parts of a molecule. The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones, making it a valuable synthetic intermediate. nih.govlibretexts.orgchemicalbook.com Furthermore, the nitrile group can participate in various cycloaddition reactions and can act as a directing group in C-H bond functionalization reactions, enabling the efficient construction of complex molecular architectures. nih.govgoogle.com

Overview of Research Trajectories for 4-Cyclopropyl-2-fluorobenzonitrile within Academic Contexts

4-Cyclopropyl-2-fluorobenzonitrile is primarily recognized as a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research. While specific, in-depth academic studies focusing solely on this compound are not abundant in the public domain, its research trajectory can be understood through its synthesis and its role as a key intermediate.

The most probable and widely utilized method for the synthesis of 4-Cyclopropyl-2-fluorobenzonitrile is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. In this context, the synthesis would involve the coupling of 4-bromo-2-fluorobenzonitrile (B28022) with a cyclopropylboronic acid derivative. audreyli.comnih.gov This approach is favored for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

The starting material, 4-bromo-2-fluorobenzonitrile, is a commercially available and well-documented compound. nih.govthermofisher.com The other key reactant, cyclopropylboronic acid or its esters, is also accessible, making this synthetic route highly feasible for academic and industrial research. audreyli.com

Once synthesized, 4-Cyclopropyl-2-fluorobenzonitrile serves as an intermediate for the introduction of the 4-cyclopropyl-2-fluorophenyl moiety into larger, more complex structures. For example, a patent for the synthesis of a glucopyranosyl-substituted benzonitrile (B105546) derivative, a class of compounds investigated as potential therapeutics, describes a multi-step synthesis where a cyclopropyl group is introduced via a transition metal-catalyzed reaction with a cyclopropyl species like cyclopropylboronic acid in a late-stage step. google.com This highlights the role of molecules like 4-Cyclopropyl-2-fluorobenzonitrile as precursors to high-value, biologically active compounds.

The research interest in this compound is therefore intrinsically linked to the broader fields of medicinal and process chemistry, where it serves as a crucial component in the assembly of novel chemical entities with potential therapeutic applications.

Synthetic Routes to 4-Cyclopropyl-2-fluorobenzonitrile Explored

The synthesis of 4-cyclopropyl-2-fluorobenzonitrile, a key intermediate in the production of various pharmaceuticals and agrochemicals, involves strategic chemical transformations. This article delves into the primary synthetic methodologies, focusing on the selective introduction of fluorine and cyclopropyl groups onto the benzonitrile scaffold, and examines different synthetic pathway designs.

Structure

3D Structure

Properties

Molecular Formula |

C10H8FN |

|---|---|

Molecular Weight |

161.18 g/mol |

IUPAC Name |

4-cyclopropyl-2-fluorobenzonitrile |

InChI |

InChI=1S/C10H8FN/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2H2 |

InChI Key |

CCUYSGXQNWOZJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)C#N)F |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Studies of 4 Cyclopropyl 2 Fluorobenzonitrile Derivatives

Activation and Transformation of the Nitrile Group (C≡N)

The nitrile group is a cornerstone of synthetic organic chemistry, offering a gateway to numerous other functional groups. In 4-cyclopropyl-2-fluorobenzonitrile, its reactivity is modulated by the electronic environment of the benzene (B151609) ring.

Transition Metal-Catalyzed C–CN Bond Activation and Functionalization

The carbon-cyanide (C–CN) bond, while generally robust, can be activated by transition metal complexes, opening avenues for novel synthetic transformations. researchgate.net This activation typically proceeds through two main pathways: oxidative addition to a metal center or cleavage facilitated by reagents like silylisonitriles. nih.gov These processes allow nitriles to participate in reactions such as cross-coupling, where the cyano group can act as a leaving group, and hydrodecyanation. nih.govsnnu.edu.cn

Research into the activation of fluorinated benzonitriles with zerovalent nickel complexes provides specific insights. acs.org Studies on 2-fluorobenzonitrile (B118710) and 4-fluorobenzonitrile (B33359) show that they react with a [Ni(dippe)] fragment (where dippe is 1,2-bis(diisopropylphosphino)ethane) to initially form an η²-nitrile complex. This complex can then undergo oxidative addition, cleaving the C–CN bond to form a Ni(II)-aryl cyanide complex. acs.org The presence of an ortho-fluoro substituent, as in 2-fluorobenzonitrile, has a profound stabilizing effect on the C–CN bond activation product, making the reaction significantly more favorable compared to meta or para-fluoro isomers. acs.org This suggests that the C–CN bond in 4-cyclopropyl-2-fluorobenzonitrile would be highly susceptible to activation by similar nickel catalysts, a process strongly influenced by the ortho-fluoro group.

Table 1: Thermodynamic Parameters for C–CN Bond Activation of Fluorobenzonitriles by [Ni(dippe)] acs.org

| Compound | Solvent | ΔH° (kcal/mol) | ΔS° (e.u.) | ΔG°298K (kcal/mol) |

|---|---|---|---|---|

| 2-Fluorobenzonitrile | THF-d₈ | -12.9 ± 0.4 | -21.1 ± 1.2 | -6.6 ± 0.8 |

| 3-Fluorobenzonitrile (B1294923) | THF-d₈ | -5.7 ± 0.1 | -13.1 ± 0.4 | -1.8 ± 0.2 |

This table illustrates the enhanced thermodynamic driving force for C–CN bond activation when the fluorine atom is in the ortho position.

Reduction Reactions to Amines and Aldehydes

The reduction of the nitrile group is a fundamental transformation that yields primary amines or aldehydes, both of which are valuable synthetic intermediates. researchgate.net

Reduction to Amines: The conversion of nitriles to primary amines is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. A widely used and often more selective method is reductive amination. youtube.comorganic-chemistry.org This process can involve the in-situ formation of an imine, which is then reduced. masterorganicchemistry.com Reagents such as sodium borohydride (B1222165) (NaBH₄) and, more selectively, sodium cyanoborohydride (NaBH₃CN) are effective for this transformation. youtube.commasterorganicchemistry.com The use of NaBH₃CN is particularly advantageous as it is a weaker reducing agent that selectively reduces the protonated imine (iminium ion) in the presence of other carbonyl functionalities. youtube.commasterorganicchemistry.com

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde requires milder and more controlled conditions to prevent over-reduction to the amine. A standard method involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. The reaction proceeds via an intermediate imine-alane complex, which is hydrolyzed during aqueous workup to release the aldehyde.

Hydration to Amides and Cycloaddition Reactions for Heterocyclic Formation

Beyond reduction, the nitrile group readily participates in hydration and cycloaddition reactions.

Hydration to Amides: The nitrile group can be hydrolyzed to a primary amide under either acidic or basic conditions. This transformation is a common step in the synthesis of more complex molecules, including pharmaceuticals.

Cycloaddition Reactions for Heterocyclic Formation: Nitriles are excellent precursors for the synthesis of nitrogen-containing heterocycles.

Tetrazoles: A prominent example is the [3+2] cycloaddition reaction with an azide (B81097) (e.g., sodium azide) to form tetrazoles. This reaction is often catalyzed by a Lewis acid or a Brønsted acid.

Amidines: Nitriles can react with amines to form amidines, typically requiring activation of the nitrile group or high temperatures.

These transformations underscore the versatility of the nitrile group in 4-cyclopropyl-2-fluorobenzonitrile, allowing for its conversion into amides, amines, aldehydes, and various heterocyclic systems. researchgate.net

Reactivity of the Aromatic Ring System

The reactivity of the benzene ring in 4-cyclopropyl-2-fluorobenzonitrile is dictated by the combined electronic effects of its three substituents: the ortho-fluoro group, the para-cyclopropyl group, and the nitrile group.

Ortho-Fluoro Effect on Reactivity and Selectivity in Chemical Transformations

The fluorine atom at the C2 position (ortho to the nitrile) exerts a powerful influence on the molecule's reactivity. Its strong inductive electron-withdrawing effect (-I) deactivates the ring towards electrophilic attack. However, its ability to donate electron density through resonance (+M effect) can influence regioselectivity.

Crucially, the ortho-fluoro group has been shown to have a significant impact on transition metal-catalyzed reactions. As detailed in section 3.1.1, the ortho-fluoro substituent dramatically stabilizes the product of C–CN bond activation by a nickel catalyst, with the free energy change being substantially more negative compared to its meta and para isomers. acs.org This "ortho-fluoro effect" is attributed to favorable electronic interactions between the fluorine and the metal center in the transition state or product. Furthermore, in domino reactions involving 2-fluorobenzonitrile derivatives, the presence of electron-withdrawing groups like fluorine was found to be crucial for the reaction to proceed efficiently, furnishing the desired products in good yields. nih.gov

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. msu.edu The outcome of such a reaction on 4-cyclopropyl-2-fluorobenzonitrile is determined by the directing effects of the existing substituents. youtube.com

Nitrile Group (-CN): This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature (both inductive and resonance effects). youtube.com

Fluorine Atom (-F): Halogens are a unique class of substituents. They are deactivating due to their strong inductive effect but are ortho, para-directing because of their resonance effect, where a lone pair of electrons can be donated to the ring. youtube.com

Cyclopropyl (B3062369) Group: This group is generally considered to be activating and ortho, para-directing. Its behavior stems from the ability of the C-C bonds of the strained ring, which have significant p-character, to stabilize the positively charged intermediate (arenium ion) formed during electrophilic attack.

When these effects are combined, predicting the site of substitution requires careful consideration. The available positions for an incoming electrophile are C3, C5, and C6.

The C6 position is ortho to the activating cyclopropyl group and meta to the deactivating nitrile group.

The C3 position is ortho to the activating cyclopropyl group and ortho to the deactivating (but ortho, para-directing) fluoro group.

The C5 position is meta to both the cyclopropyl and fluoro groups but ortho to the nitrile group.

The directing effects of the activating cyclopropyl group and the ortho, para-directing fluoro group will likely dominate over the meta-directing nitrile group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the cyclopropyl group, namely C3 and C5. The powerful deactivating effect of the nitrile and fluoro groups, however, means that forcing conditions may be required for such reactions to proceed. The precise regiochemical outcome would likely be a mixture of isomers, influenced by the specific electrophile and reaction conditions used.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille) at Aromatic Halide Positions

The synthetic utility of aryl halides, such as derivatives of 4-cyclopropyl-2-fluorobenzonitrile where the fluorine acts as a leaving group (or is replaced by a heavier halogen like chlorine or bromine), is significantly enhanced by palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation, allowing for the introduction of a wide array of substituents onto the aromatic ring. The Suzuki-Miyaura and Stille couplings are prominent examples of such transformations.

The Suzuki-Miyaura coupling has proven to be an exceptionally effective method for installing a cyclopropyl group onto aromatic and heteroaromatic systems. nih.gov This reaction typically involves the coupling of an aryl halide with a cyclopropylboron reagent, such as cyclopropylboronic acid or its more stable trifluoroborate salt (potassium cyclopropyltrifluoroborate), in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org While aryl bromides and iodides are more reactive, conditions have been developed to effectively couple the less expensive and more available, albeit less reactive, aryl chlorides. nih.govorganic-chemistry.org

The choice of ligand for the palladium catalyst is crucial for achieving high yields and good functional group tolerance. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are often employed to facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive aryl chlorides. organic-chemistry.orgmdpi.com These reactions have been shown to be compatible with a variety of functional groups on the aryl halide partner, including nitriles, esters, and ketones. nih.govorganic-chemistry.org For instance, the Suzuki-Miyaura coupling of various bromothiophenes with cyclopropylboronic acid using a Pd(OAc)₂/SPhos catalyst system has been shown to produce cyclopropylthiophenes in good to excellent yields (69–93%). mdpi.com Similarly, potassium cyclopropyltrifluoroborate (B8364958) couples with a range of aryl and heteroaryl chlorides in moderate to excellent yields. nih.govorganic-chemistry.org

The Stille coupling , which utilizes organostannane reagents, offers an alternative route for such transformations. Palladium nanoparticles have been demonstrated as efficient catalysts for Stille cross-coupling reactions of aryl halides in ionic liquids, providing a recyclable catalyst system. nih.gov Another related method is the Negishi coupling , which employs organozinc reagents. The coupling of cyclopropylzinc bromide with functionalized aryl halides, catalyzed by palladium, proceeds with high yields and fast reaction rates, offering a valuable protocol for commercial applications due to the stability of the organozinc reagent. researchgate.net A variation involves the use of cyclopropylmagnesium bromide in the presence of zinc halide additives to achieve high yields in the coupling with aryl bromides. organic-chemistry.org

These palladium-catalyzed methods provide robust strategies for modifying the aromatic core of 4-cyclopropyl-2-fluorobenzonitrile derivatives, enabling the synthesis of more complex molecules.

Table 1: Examples of Palladium-Catalyzed Cyclopropanation of Aryl Halides

This table presents representative conditions and yields for Suzuki-Miyaura and related cross-coupling reactions analogous to those that could be applied to derivatives of 4-cyclopropyl-2-fluorobenzonitrile.

| Aryl Halide Substrate | Cyclopropyl Reagent | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Yield (%) |

| 4-Chlorobenzonitrile | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 2-Chloroquinoline | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | K₃PO₄ | Toluene/H₂O | 100 | 75 |

| 4-Bromoacetophenone | Cyclopropylmagnesium bromide | Pd(OAc)₂ / P(t-Bu)₃ | ZnBr₂ | THF | 25 | 92 |

| Methyl 4-bromobenzoate | Cyclopropylzinc bromide | Pd(dba)₂ / SPhos | - | THF | 60 | 95 |

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group attached to the benzonitrile (B105546) core is not merely a passive substituent. Its inherent ring strain and unique electronic properties make it susceptible to a variety of chemical transformations.

Ring-Opening Reactions and Rearrangements

The significant ring strain of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) makes it prone to ring-opening reactions under certain conditions, as this relieves the strain and leads to a more stable, acyclic structure. youtube.com These reactions can be initiated by electrophiles, nucleophiles, radicals, or transition metals.

For instance, in the presence of acidic reagents or under conditions that generate a cationic center adjacent to the ring, the cyclopropyl group can undergo rearrangement. The electrocyclic ring-opening of a cyclopropyl cation to an allyl cation is a well-known process. youtube.com In the context of a 4-cyclopropylbenzonitrile (B73310) derivative, protonation or coordination of a Lewis acid to the nitrile group could potentially trigger a rearrangement involving the cyclopropyl ring, although such reactivity would compete with reactions at the nitrile itself.

Transition metal-catalyzed reactions can also induce cleavage of the C-C bonds within the cyclopropane ring. A notable example is the intermolecular cyclization of alkylidenecyclopropyl ketones with amines, which proceeds via a distal cleavage of the cyclopropane C-C bond to form substituted pyrroles. organic-chemistry.org While the substrate is different, this demonstrates a mode of reactivity where the cyclopropane ring is opened to construct a new heterocyclic system. organic-chemistry.org The high energy of the cyclopropane bonds allows it to participate in reactions that are not accessible to unstrained alkyl groups.

Functionalization at Cyclopropyl-Substituted Positions

Beyond ring-opening, the cyclopropyl moiety can undergo functionalization where the three-membered ring is retained. C-H functionalization represents a powerful strategy for directly converting the C-H bonds of the cyclopropyl group into new C-C or C-heteroatom bonds. acs.org

Palladium-catalyzed C-H activation can be directed by a nearby functional group. nih.gov For a derivative of 4-cyclopropyl-2-fluorobenzonitrile, the nitrile or other introduced functionalities could potentially direct a catalyst to functionalize a specific C-H bond on the cyclopropyl ring. However, non-directed C-H functionalization is also possible, which could allow for modification at the sterically most accessible or electronically most favorable position on the cyclopropyl ring. nih.gov The development of specialized ligands, such as 2-pyridones, has been shown to accelerate non-directed palladium-catalyzed C-H functionalization, making it applicable to a broader range of substrates. nih.gov

Furthermore, the benzylic-like position on the cyclopropyl ring (the carbon atom attached to the aromatic ring) can be a site for functionalization. Reactions that proceed via radical intermediates might target the C-H bonds at this position. The unique s-character of the cyclopropyl C-H bonds influences their reactivity compared to typical secondary alkyl groups.

Advanced Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F NMR) for Comprehensive Structural Assignment

A comprehensive NMR analysis of 4-Cyclopropyl-2-fluorobenzonitrile would involve the acquisition of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra. Each of these experiments provides unique and complementary information for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic and cyclopropyl (B3062369) protons. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the cyclopropyl ring would appear in the upfield region, typically between 0.5 and 2.0 ppm, with their chemical shifts and multiplicities dictated by their diastereotopic relationships and coupling to adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Key signals would include those for the nitrile carbon (typically downfield), the aromatic carbons (with their chemical shifts influenced by the fluorine and cyclopropyl substituents), and the carbons of the cyclopropyl ring. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy: As fluorine has a spin of 1/2 and is 100% abundant, ¹⁹F NMR is a highly sensitive and informative technique. For 4-Cyclopropyl-2-fluorobenzonitrile, a single resonance would be expected in the ¹⁹F spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring, and its fine structure would arise from couplings to the ortho- and meta-protons.

| Expected ¹H NMR Data | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic Protons | 7.0 - 7.8 | m | J(H,H), J(H,F) |

| Cyclopropyl Methine Proton | 1.5 - 2.0 | m | J(H,H) |

| Cyclopropyl Methylene Protons | 0.5 - 1.2 | m | J(H,H) |

| Expected ¹³C NMR Data | Chemical Shift (ppm) | Key Feature |

| Nitrile Carbon | 115 - 120 | |

| Aromatic C-F | 160 - 165 | Large ¹J(C,F) |

| Other Aromatic Carbons | 110 - 140 | |

| Cyclopropyl Methine Carbon | 10 - 20 | |

| Cyclopropyl Methylene Carbons | 5 - 15 |

| Expected ¹⁹F NMR Data | Chemical Shift (ppm) | Multiplicity |

| Aromatic Fluorine | -110 to -130 | m |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the signals observed in the 1D NMR spectra and to establish the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed. organicchemistrydata.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. reagentia.eu Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the connectivity within the aromatic ring and the cyclopropyl group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. reagentia.eu It would definitively link each proton resonance to its corresponding carbon resonance, greatly simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). reagentia.eu This is particularly powerful for identifying quaternary carbons (those with no attached protons), such as the nitrile carbon and the aromatic carbons bonded to the nitrile and cyclopropyl groups. Correlations between the cyclopropyl protons and the aromatic carbons would confirm the position of the cyclopropyl substituent on the benzene (B151609) ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 4-Cyclopropyl-2-fluorobenzonitrile with high precision. This allows for the unambiguous determination of its elemental formula (C₁₀H₈FN), distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass would be approximately 161.0641 g/mol .

Fragmentation Pathway Analysis for Structural Insights

Electron Ionization (EI) or other fragmentation techniques in mass spectrometry would cause the molecular ion of 4-Cyclopropyl-2-fluorobenzonitrile to break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides valuable structural information. Expected fragmentation pathways could include the loss of the nitrile group (CN), cleavage of the cyclopropyl ring, and potentially the loss of a fluorine atom or hydrogen cyanide (HCN).

| Expected Fragment Ion | m/z (Nominal) | Possible Identity |

| [M]+ | 161 | Molecular Ion |

| [M-HCN]+ | 134 | Loss of hydrogen cyanide |

| [M-C₃H₅]+ | 120 | Loss of cyclopropyl radical |

| [C₇H₄F]+ | 109 | Fluorophenyl fragment |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the presence of specific functional groups.

For 4-Cyclopropyl-2-fluorobenzonitrile, the IR spectrum would be expected to show a strong, sharp absorption band around 2220-2240 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration. The C-F stretching vibration would likely appear in the region of 1200-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in their respective characteristic regions. The presence of the cyclopropyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the benzene ring and the C≡N bond would be expected to give strong signals in the Raman spectrum.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| C≡N Stretch | 2220 - 2240 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Cyclopropyl C-H Stretch | > 3000 | IR, Raman |

| C-F Stretch | 1200 - 1300 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

Infrared (IR) Spectroscopy

A search of scientific databases and literature did not yield any published Infrared (IR) spectra for 4-Cyclopropyl-2-fluorobenzonitrile. Typically, an IR spectrum of this compound would be expected to show characteristic absorption bands for the C≡N (nitrile) stretch, C–F (fluoro) stretch, aromatic C–H and C=C stretches, and the vibrations associated with the cyclopropyl ring.

Raman Spectroscopy

Similarly, no specific Raman spectroscopic data for 4-Cyclopropyl-2-fluorobenzonitrile has been found in the public literature. Raman spectroscopy would complement IR spectroscopy, providing information on the non-polar vibrations within the molecule and offering a more detailed picture of the hydrocarbon and aromatic framework.

Electronic Spectroscopy and Photoelectron Studies

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. Photoelectron studies provide information about the energies of molecular orbitals and the electronic structure of the cation.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no published UV-Visible absorption spectrum for 4-Cyclopropyl-2-fluorobenzonitrile. Such a spectrum would reveal the wavelengths of maximum absorption (λmax), which correspond to the π→π* and n→π* electronic transitions within the aromatic system and the nitrile group.

Resonance Enhanced Multi-Photon Ionization (REMPI) and Mass Analyzed Threshold Ionization (MATI) Spectroscopy for Excited States and Cationic Features

Detailed studies using advanced techniques like REMPI and MATI spectroscopy have not been performed or published for 4-Cyclopropyl-2-fluorobenzonitrile. While studies on related molecules like 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923) exist, providing precise ionization energies and vibrational frequencies of their excited and cationic ground states, this specific information is not available for the title compound. uni.lunih.govmdpi.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Determination of Solid-State Molecular Geometry and Conformation

No single-crystal X-ray diffraction data for 4-Cyclopropyl-2-fluorobenzonitrile is present in the Cambridge Structural Database (CSD) or other crystallographic repositories. Consequently, the exact bond lengths, bond angles, and the conformation of the cyclopropyl group relative to the fluorobenzonitrile plane in the solid state remain undetermined.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain the crystal structure of 4-cyclopropyl-2-fluorobenzonitrile. This foundational data is essential for a detailed and accurate analysis of its intermolecular interactions and crystal packing motifs.

The search revealed no publicly available experimental crystal structure for 4-cyclopropyl-2-fluorobenzonitrile. Consequently, a detailed, data-driven analysis of the specific intermolecular interactions and crystal packing motifs for this compound cannot be provided at this time.

For a rigorous scientific discussion of this nature, the precise atomic coordinates and unit cell parameters from X-ray or neutron diffraction studies are required. This information allows for the identification and characterization of non-covalent interactions such as:

Hydrogen Bonds: The presence of the fluorine atom and the nitrogen of the nitrile group could allow for weak C–H···F and C–H···N hydrogen bonds. The acidic protons of the cyclopropyl group or the aromatic ring could act as hydrogen bond donors.

π-π Stacking: The aromatic nature of the benzene ring suggests the possibility of π-π stacking interactions, where the rings arrange in either a face-to-face or offset fashion.

Halogen Bonds: The fluorine atom could potentially participate in halogen bonding, acting as a halogen bond acceptor.

Without the experimental crystal structure, any discussion of these interactions would be purely theoretical and speculative. Such a discussion would not meet the required standard of providing detailed, data-supported research findings. Therefore, the generation of data tables and a detailed analysis of crystal packing motifs for 4-cyclopropyl-2-fluorobenzonitrile is not possible.

Further experimental work, specifically single-crystal X-ray diffraction analysis, would be necessary to elucidate the solid-state structure of this compound and enable a thorough examination of its crystal packing and intermolecular interactions.

Theoretical and Computational Chemistry Studies on 4 Cyclopropyl 2 Fluorobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the molecular properties of a compound. These methods solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and geometry.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for its balance of accuracy and computational cost. DFT calculations could be employed to determine the most stable three-dimensional arrangement of atoms in 4-Cyclopropyl-2-fluorobenzonitrile, a process known as geometry optimization. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and twisting motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra. For instance, the characteristic C≡N stretching frequency of the nitrile group and the C-F stretching frequency would be prominent features. While experimental spectra for related compounds like 4-bromo-2-fluorobenzonitrile (B28022) are available, specific calculated vibrational data for 4-Cyclopropyl-2-fluorobenzonitrile is not present in the reviewed literature. nih.gov

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for 4-Cyclopropyl-2-fluorobenzonitrile

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H stretch (aromatic) | Benzene (B151609) ring | 3100-3000 |

| C-H stretch (cyclopropyl) | Cyclopropyl (B3062369) group | 3000-2850 |

| C≡N stretch | Nitrile | 2260-2220 |

| C=C stretch (aromatic) | Benzene ring | 1600-1450 |

| C-F stretch | Fluoro group | 1350-1150 |

Note: This table is illustrative and based on general group frequencies. Actual values would require specific DFT calculations.

Ab Initio and Semi-Empirical Methods for Ground and Excited State Properties

Beyond DFT, other computational methods can provide further insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy for calculating electronic energies and properties, albeit at a greater computational expense. These methods could be used to refine the understanding of the ground state electronic structure of 4-Cyclopropyl-2-fluorobenzonitrile.

The study of excited state properties is crucial for understanding a molecule's response to light, including its UV-Vis absorption spectrum and photochemical reactivity. rsc.org Methods like Time-Dependent DFT (TD-DFT) or multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) could be used to calculate the energies and characteristics of the electronic excited states. researchgate.net This would help in predicting the absorption wavelengths and understanding the nature of electronic transitions, for example, whether they are localized on the benzonitrile (B105546) core or involve the cyclopropyl substituent.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

Transition State Localization and Reaction Pathway Analysis

For any chemical transformation involving 4-Cyclopropyl-2-fluorobenzonitrile, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state is key to understanding the mechanism of a reaction. For example, in a nucleophilic aromatic substitution reaction, calculations could pinpoint the structure of the Meisenheimer complex and the transition state leading to it. The reaction pathway, also known as the intrinsic reaction coordinate (IRC), can then be traced to connect the reactants, transition state, and products, providing a complete picture of the reaction's progress.

Free Energy Calculations and Thermodynamic Parameter Determination

To connect theoretical calculations with real-world chemical processes, it is essential to consider thermodynamic parameters. nih.gov By combining the electronic energies from quantum chemical calculations with statistical mechanics, it is possible to compute thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy for reactants, products, and transition states. The difference in Gibbs free energy between the transition state and the reactants determines the activation energy, which is directly related to the reaction rate. Similarly, the difference in Gibbs free energy between the products and reactants indicates the spontaneity of the reaction.

Table 2: Hypothetical Thermodynamic Data for a Reaction Involving 4-Cyclopropyl-2-fluorobenzonitrile

| Species | Electronic Energy (Hartree) | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactant A | -X.XXXX | Y.YY | Z.ZZ |

| 4-Cyclopropyl-2-fluorobenzonitrile | -A.AAAA | B.BB | C.CC |

| Transition State | -T.TTTT | U.UU | V.VV |

| Product P | -P.PPPP | Q.QQ | R.RR |

Note: This table is a template. The values are placeholders and would need to be calculated for a specific reaction.

Analysis of Intermolecular Interactions and Molecular Recognition

The way a molecule interacts with its environment—be it solvent molecules, other molecules of the same kind, or a biological target—is governed by intermolecular forces. Computational methods can be used to analyze these non-covalent interactions, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

For 4-Cyclopropyl-2-fluorobenzonitrile, the fluorine atom and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors. The aromatic ring can participate in π-stacking interactions. Understanding these interactions is crucial for predicting the compound's physical properties, such as its boiling point and solubility, as well as its potential for molecular recognition in a biological system. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the entire crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

For 4-cyclopropyl-2-fluorobenzonitrile, a Hirshfeld surface analysis would be instrumental in understanding how the individual molecules pack in the solid state. The analysis generates a unique three-dimensional surface for the molecule, and two-dimensional "fingerprint plots" that summarize the types and relative importance of different intermolecular contacts.

Key intermolecular interactions that would be quantified for 4-cyclopropyl-2-fluorobenzonitrile include:

C⋯H/H⋯C Contacts: These represent interactions between carbon and hydrogen atoms.

F⋯H/H⋯F Contacts: The presence of a fluorine atom allows for the formation of hydrogen bonds of the C–H⋯F type, which can be a significant directional force in the crystal packing.

N⋯H/H⋯N Contacts: The nitrogen atom of the nitrile group can also participate in hydrogen bonding.

π⋯π Stacking: The benzene ring can engage in π⋯π stacking interactions with neighboring rings, which are crucial for the stability of the crystal structure.

While specific experimental data for the crystal structure of 4-cyclopropyl-2-fluorobenzonitrile is not publicly available, a hypothetical breakdown of the contributions of these interactions to the Hirshfeld surface is presented in the table below. This table illustrates the type of data that would be generated from such an analysis.

| Interaction Type | Hypothetical Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 25.0 |

| F···H/H···F | 15.0 |

| N···H/H···N | 8.0 |

| C···C (π-stacking) | 5.0 |

| Other | 2.0 |

This data is illustrative and not based on experimental findings.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. researchgate.netuni-muenchen.deresearchgate.net It is calculated from the electron density and represents the net electrostatic effect of the total charge distribution (electrons and nuclei) of a molecule on a positive test charge at a given point in space. uni-muenchen.de The MEP is typically mapped onto the molecular surface using a color spectrum, where different colors indicate regions of varying electrostatic potential.

For 4-cyclopropyl-2-fluorobenzonitrile, the MEP map would reveal the sites most susceptible to electrophilic and nucleophilic attack. The general principles of MEP analysis indicate:

Red/Yellow Regions: These colors signify regions of negative electrostatic potential, which are electron-rich. These areas are prone to attack by electrophiles (electron-seeking species). In 4-cyclopropyl-2-fluorobenzonitrile, such regions would be expected around the nitrogen atom of the nitrile group and the fluorine atom due to their high electronegativity.

Blue Regions: This color indicates regions of positive electrostatic potential, which are electron-poor. These sites are susceptible to attack by nucleophiles (nucleus-seeking species). For this molecule, positive potential would likely be found around the hydrogen atoms.

Green Regions: These areas represent neutral or near-zero potential.

An MEP analysis provides a visual guide to the molecule's reactivity, aiding in the prediction of how it will interact with other reagents. researchgate.netuni-muenchen.deresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a set of compounds with a specific property of interest. nih.govnih.gov These models are mathematical equations that can be used to predict the properties of new or untested compounds based solely on their molecular structure.

Development of Computational Descriptors for Predicting Chemical Behavior

The foundation of any QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For 4-cyclopropyl-2-fluorobenzonitrile, a wide array of descriptors could be calculated, falling into several categories:

Constitutional Descriptors: These are based on the molecular formula and connectivity, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These describe the atomic connectivity in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and include properties like dipole moment, orbital energies (HOMO and LUMO), and atomic charges.

The selection of relevant descriptors is a critical step in building a robust QSPR model.

Prediction of Spectroscopic Parameters and Reactivity Profiles

Once a set of descriptors is established for a series of related compounds, a mathematical model (often using multiple linear regression or machine learning algorithms) can be developed to predict specific properties. For 4-cyclopropyl-2-fluorobenzonitrile, QSPR models could be developed to predict:

Spectroscopic Parameters: For instance, a model could predict the vibrational frequencies in the infrared (IR) spectrum or the chemical shifts in the nuclear magnetic resonance (NMR) spectrum.

Reactivity Profiles: QSPR models can also predict reactivity parameters, such as the rate constant of a particular reaction or the binding affinity to a biological target.

The development of a QSPR model involves a training set of molecules with known properties and a test set to validate the model's predictive power. While specific QSPR models for 4-cyclopropyl-2-fluorobenzonitrile have not been reported in the literature, the table below provides an example of the types of descriptors that would be used in such a model.

| Descriptor Class | Example Descriptors for 4-Cyclopropyl-2-fluorobenzonitrile |

| Constitutional | Molecular Weight, Number of F atoms, Number of Rings |

| Topological | Wiener Index, Balaban Index, Kier Shape Indices |

| Geometrical | Molecular Surface Area, Molecular Volume, Ovality |

| Quantum-Chemical | Dipole Moment, HOMO Energy, LUMO Energy, Mulliken Atomic Charges |

This table lists potential descriptors and does not represent a specific Q-SPR model.

Crystal Engineering and Supramolecular Chemistry of 4 Cyclopropyl 2 Fluorobenzonitrile and Its Analogs

Rational Design of Crystalline Architectures

The rational design of crystalline architectures involves predicting and controlling the packing of molecules in a crystal lattice. This is achieved by understanding the nature and hierarchy of intermolecular interactions. For 4-Cyclopropyl-2-fluorobenzonitrile, the combination of a polar nitrile group, an electronegative fluorine atom, and a sterically demanding cyclopropyl (B3062369) group presents a unique case for studying crystal packing.

Influence of Fluorine and Cyclopropyl Substituents on Crystal Packing Motifs

The fluorine and cyclopropyl substituents are expected to exert a significant influence on the crystal packing of 4-Cyclopropyl-2-fluorobenzonitrile. The introduction of fluorine into organic molecules can lead to a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and dipole-dipole interactions, which can profoundly affect their physical properties and solid-state structures. mdpi.com The small size and high electronegativity of fluorine can alter the electronic distribution within the molecule, influencing how it interacts with its neighbors. mdpi.com

The interplay between the electron-withdrawing fluorine atom and the electron-donating (or at least sterically influential) cyclopropyl group will likely result in a complex and nuanced crystal packing, where a balance is struck between minimizing steric repulsion and maximizing favorable intermolecular interactions.

Hydrogen Bonding Networks and π-Stacking Interactions in Solid State

In the solid state, the arrangement of 4-Cyclopropyl-2-fluorobenzonitrile molecules will be governed by a combination of hydrogen bonds and π-stacking interactions. The nitrile group (–C≡N) is a potent hydrogen bond acceptor, readily interacting with weak C–H donors from neighboring aromatic rings or cyclopropyl groups. nih.gov These C–H···N interactions are a common and reliable motif in the crystal engineering of benzonitrile (B105546) derivatives. nih.gov

Furthermore, the fluorine atom can participate in weak C–H···F hydrogen bonds, which, although individually weak, can collectively contribute to the stability of the crystal lattice. The presence of fluorine can also modulate the π-system of the benzene (B151609) ring, influencing its ability to participate in π-stacking interactions. In some cases, fluorination can disrupt or weaken traditional π–π stacking due to electrostatic repulsion between the electron-rich fluorine atoms and the π-cloud. mdpi.com

The benzene rings of 4-Cyclopropyl-2-fluorobenzonitrile are expected to engage in π-stacking interactions, which are a stabilizing force in the packing of many aromatic compounds. The precise geometry of this stacking (e.g., parallel-displaced or T-shaped) will be influenced by the electronic effects of the fluoro and cyano groups and the steric demands of the cyclopropyl substituent.

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. In the context of 4-Cyclopropyl-2-fluorobenzonitrile, this involves designing host molecules that can selectively bind it or, conversely, using the molecule itself as a building block in larger supramolecular assemblies.

Design of Supramolecular Hosts for 4-Cyclopropyl-2-fluorobenzonitrile

The design of supramolecular hosts for benzonitrile derivatives is an active area of research. nih.gov Macrocyclic hosts, such as cavitands, can be engineered to have a cavity of a complementary size and electronic character to bind benzonitrile guests. nih.gov For 4-Cyclopropyl-2-fluorobenzonitrile, an effective host would likely possess a hydrophobic cavity to accommodate the cyclopropyl group and the aromatic ring.

The host could also feature hydrogen bond donors strategically positioned to interact with the nitrile and fluorine acceptors of the guest molecule. For example, a phosphorylated cavitand has been shown to precisely recognize various benzonitrile derivatives through a combination of π-π stacking with a fluorene (B118485) moiety of the host and multiple C-H···N hydrogen bonds with the cyanide group. nih.gov The design of such hosts relies on the "lock-and-key" principle, where the host's binding site is pre-organized for optimal interaction with the guest.

Table 1: Potential Host-Guest Interactions with 4-Cyclopropyl-2-fluorobenzonitrile

| Host Feature | Guest Moiety (4-Cyclopropyl-2-fluorobenzonitrile) | Type of Interaction |

| Hydrophobic Cavity | Cyclopropyl group and Benzene ring | van der Waals forces, Hydrophobic effect |

| Aromatic Surfaces | Benzene ring | π-π Stacking |

| C-H/N-H Donors | Nitrile group (N-atom) | C-H···N or N-H···N Hydrogen Bonding |

| C-H Donors | Fluorine atom | C-H···F Hydrogen Bonding |

Self-Assembly and Self-Organization Principles in the Context of the Compound

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For 4-Cyclopropyl-2-fluorobenzonitrile, self-assembly in solution or on a surface would be directed by the same forces that govern its crystal packing: hydrogen bonding and π-stacking.

The directional nature of the C–H···N hydrogen bonds involving the nitrile group can lead to the formation of one-dimensional chains or tapes. rsc.org These primary structures can then further organize through weaker interactions, such as π-stacking between the aromatic rings and van der Waals forces involving the cyclopropyl groups, to form more complex two- or three-dimensional networks. The presence of the ortho-fluorine atom can influence the planarity and conformation of the molecule, which in turn affects the efficiency and geometry of the self-assembly process.

Development of Functional Supramolecular Systems

The ultimate goal of studying the supramolecular chemistry of a compound like 4-Cyclopropyl-2-fluorobenzonitrile is to harness its self-assembly properties to create functional materials. While specific applications for this particular molecule are not yet established, the principles of its assembly can be applied to the development of various functional systems.

By modifying the substituents on the benzonitrile core, it is possible to tune the properties of the resulting supramolecular materials. For example, introducing photoresponsive groups could lead to light-switchable materials, while incorporating redox-active moieties could enable the development of electronic devices. The predictable self-assembly of benzonitrile derivatives, guided by strong and directional hydrogen bonds, makes them attractive building blocks for the bottom-up fabrication of complex, functional architectures. The integration of aryl nitriles into solid-state reactions has opened avenues for the post-modification of products formed in crystalline solids, allowing for rapid diversification and the creation of new functional materials. rsc.org

Utilization of the Compound in Molecular Machines and Switches

There is currently no available scientific literature or research data describing the use of 4-cyclopropyl-2-fluorobenzonitrile in the construction or operation of molecular machines or switches. While its structural motifs—the nitrile and fluoro groups—are known to participate in intermolecular interactions that are crucial for designing such systems, no studies have specifically employed this compound for such purposes. The development of molecular machines and switches often relies on molecules that can undergo significant and reversible conformational or electronic changes in response to external stimuli (e.g., light, heat, or chemical analytes). Research has not yet explored whether 4-cyclopropyl-2-fluorobenzonitrile possesses these requisite properties.

Applications in Advanced Materials Science and Synthetic Method Development

Utility as Building Blocks for Optoelectronic Materials

The quest for new materials with tailored electronic and photophysical properties is a driving force in materials science. The 4-cyclopropyl-2-fluorobenzonitrile scaffold offers a platform for designing molecules with specific functions, particularly in the realm of organic electronics.

Precursors for Thermally Activated Delayed Fluorescence (TADF) Dyes in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology. A critical component of high-efficiency OLEDs is the emissive layer, which often contains Thermally Activated Delayed Fluorescence (TADF) dyes. These molecules can harvest both singlet and triplet excitons, in principle leading to 100% internal quantum efficiency. researchgate.net

The design of TADF emitters frequently relies on a donor-acceptor (D-A) molecular architecture to achieve a small singlet-triplet energy gap (ΔEST), which is crucial for efficient reverse intersystem crossing (RISC). rsc.org Fluorinated benzonitriles are commonly employed as the electron-accepting core in these structures due to the strong electron-withdrawing nature of both the nitrile and fluorine substituents. researchgate.net Research has shown that D-A-D' type fluorinated benzonitrile (B105546) compounds, featuring donor units like phenoxazine (B87303) and carbazole, can exhibit TADF properties. researchgate.net

While direct use of 4-cyclopropyl-2-fluorobenzonitrile in published TADF materials is not extensively documented, its structure is highly relevant. It can serve as a key precursor to the acceptor core of TADF dyes. The cyclopropyl (B3062369) group can provide steric hindrance to control molecular packing and aggregation in the solid state, potentially mitigating aggregation-caused quenching and enhancing device performance. rsc.org The synthetic versatility of the nitrile and fluoro-substituents allows for the attachment of various electron-donating groups to construct the final D-A or D-A-D' TADF emitter.

Table 1: Key Moieties in TADF Emitter Design

| Component | Role | Example Moiety |

|---|---|---|

| Acceptor Core | Electron-deficient unit, lowers LUMO | Fluorinated benzonitrile researchgate.net |

| Donor Unit | Electron-rich unit, raises HOMO | Carbazole, Phenoxazine researchgate.net |

Intermediates in the Synthesis of Diverse Chemical Scaffolds

The reactivity of the nitrile group and the susceptibility of the aromatic ring to substitution make 4-cyclopropyl-2-fluorobenzonitrile an excellent starting point for synthesizing more complex molecular architectures, particularly heterocyclic systems and organoboron compounds.

Role in the Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The nitrile functionality in 4-cyclopropyl-2-fluorobenzonitrile is a versatile precursor for constructing various nitrogen-containing rings.

Triazoles: 1,2,4-triazoles are a class of heterocycles with a wide range of biological activities, including antibacterial and antifungal properties. mdpi.comscienceopen.com The synthesis of substituted triazoles often involves the cyclization of intermediates derived from nitriles. nih.gov For example, compounds incorporating a cyclopropyl-triazole structure have been synthesized and studied for their biological potential. asianpubs.orgresearchgate.net The 4-cyclopropyl-2-fluorobenzonitrile molecule can be envisioned as a starting material where the nitrile group is transformed, for instance, into a thioamide or amidine, which then undergoes cyclization with a hydrazine (B178648) derivative to form the triazole ring.

Pyrimidines: The pyrimidine (B1678525) ring is another crucial heterocycle found in natural products and synthetic drugs. wjarr.com Syntheses of pyrimidine derivatives can be achieved through condensation reactions involving compounds with an amidine structure, which can be derived from nitriles. wjarr.com Fused heterocyclic systems, such as pyrano[2,3-d]pyrimidines and pyrido[2,3-d:6,5-d']dipyrimidines, have been assembled using nitrile-containing precursors in multicomponent reactions. nih.govresearchgate.netnih.gov The 4-cyclopropyl-2-fluorobenzonitrile moiety could be incorporated into such complex scaffolds, lending its unique electronic and steric characteristics to the final molecule. arkat-usa.org

Preparation of Functionalized Arylboronic Esters

Arylboronic acids and their esters are exceptionally important intermediates in modern organic synthesis, most notably for their use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction is a powerful tool for forming carbon-carbon bonds. The ability to convert 4-cyclopropyl-2-fluorobenzonitrile into its corresponding arylboronic ester would significantly enhance its synthetic utility.

One established method for preparing substituted arylboronic esters is through ortho-lithiation of an aromatic ring followed by quenching with a borate (B1201080) ester like triisopropyl borate. organic-chemistry.org This approach is effective for various substituted aromatics, including those with cyano groups. Furthermore, methods for the direct borylation of arylamines, which can be accessed from nitriles, have been developed. orgsyn.org The presence of the fluorine atom and the cyclopropyl group on the ring in 4-cyclopropyl-2-fluorobenzonitrile would lead to a highly functionalized and valuable arylboronic ester, ready for use in palladium-catalyzed cross-coupling reactions to build even more complex molecular structures. nih.gov

Table 2: Synthetic Pathway to a Functionalized Arylboronic Ester

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Lithiation | Strong base (e.g., LTMP) | Lithiated Aryl Species |

| 2. Boration | Triisopropyl borate (B(OiPr)₃) | Arylboronic Ester |

Exploration in Catalysis and Ligand Design

The field of transition metal catalysis relies heavily on the rational design of organic ligands that coordinate to the metal center and control its reactivity, selectivity, and stability. rug.nl The electronic and steric properties of the 4-cyclopropyl-2-fluorobenzonitrile scaffold make it an intriguing motif for incorporation into new ligand systems.

Design of Ligands Incorporating the 4-Cyclopropyl-2-fluorobenzonitrile Motif for Transition Metal Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. The 4-cyclopropyl-2-fluorobenzonitrile structure possesses several features that could be exploited in ligand design.

The nitrile group itself can coordinate directly to a transition metal or serve as a handle for further functionalization to create more complex chelating ligands. The activation of nitriles through metal-ligand cooperation is a known phenomenon, where the metal and the ligand work in concert to facilitate reactions at the C≡N triple bond. nih.gov For instance, ruthenium and rhenium pincer complexes have been shown to activate and hydrate (B1144303) nitriles under mild conditions. rug.nlnih.gov

Furthermore, the fluorine atom can influence the electronic properties of the ligand and its interaction with the metal center. Studies on nickel complexes have investigated the effect of fluoro-substitution on the C-C bond activation of benzonitriles, demonstrating that the fluorine position significantly impacts the thermodynamics of the reaction. acs.orgacs.org A ligand incorporating the 4-cyclopropyl-2-fluorobenzonitrile motif could be used in palladium-catalyzed reactions, such as cyclopropanation or cross-coupling, where the ligand's properties are critical for catalytic efficiency. nih.govnih.gov The cyclopropyl group can impart specific steric bulk and electronic character, influencing the catalyst's selectivity and stability. The design of such specialized ligands is a promising area for future research.

Investigating Its Role in Enantioselective Synthetic Transformations

The exploration of chiral molecules is a cornerstone of modern pharmaceutical and materials science. The specific arrangement of atoms in three-dimensional space can have a profound impact on a compound's biological activity or material properties. Consequently, the development of methods for enantioselective synthesis—chemical reactions that preferentially produce one of two mirror-image enantiomers—is of paramount importance. While the compound 4-cyclopropyl-2-fluorobenzonitrile possesses structural features that could theoretically make it a substrate or building block in such transformations, a comprehensive review of the scientific literature reveals a notable lack of specific studies detailing its direct role in enantioselective synthetic transformations.

The core structure of 4-cyclopropyl-2-fluorobenzonitrile, a substituted cyclopropylarene, is a motif found in various biologically active molecules. The cyclopropane (B1198618) ring, in particular, is a valuable component in medicinal chemistry due to its conformational rigidity and metabolic stability. The development of synthetic routes to enantiomerically pure cyclopropane derivatives is an active area of research. nih.govnih.govnih.gov General strategies for achieving this often involve the asymmetric cyclopropanation of alkenes or the diastereoselective modification of pre-existing chiral cyclopropanes. nih.govorganic-chemistry.org

For instance, research has demonstrated the efficacy of cobalt-catalyzed asymmetric cyclopropanation for producing chiral cyclopropyl esters and amides with high diastereo- and enantioselectivity. organic-chemistry.org Similarly, the use of chiral catalysts, such as those based on porphyrins, has enabled the asymmetric radical cyclopropanation of alkenes to yield heteroaryl cyclopropanes. nih.gov These methodologies, however, have not been specifically applied to the synthesis or modification of 4-cyclopropyl-2-fluorobenzonitrile in published studies.

Hypothetically, the 4-cyclopropyl-2-fluorobenzonitrile scaffold could be a substrate for various enantioselective reactions. For example, the aromatic ring could potentially undergo asymmetric dearomatization reactions. The cyclopropyl group itself, if formed through an asymmetric catalytic process, would introduce chirality. Furthermore, the nitrile group could be a handle for transformations into other functional groups, where the stereochemistry of a pre-existing chiral center on the cyclopropane ring could direct the outcome of the reaction.

Q & A

Q. What ethical and regulatory considerations apply when using 4-Cyclopropyl-2-fluorobenzonitrile in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.